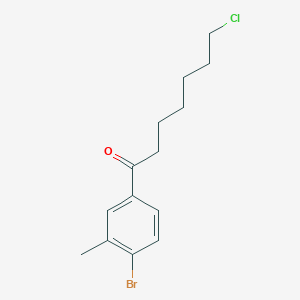

1-(4-Bromo-3-methylphenyl)-7-chloro-1-oxoheptane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of bromophenyl compounds typically involves multi-step procedures that may include the formation of key intermediates, resolution of enantiomers, and crystallization. For instance, the synthesis of enantiomerically pure diarylethanes is described as a 7-step procedure starting from a bromophenyl ketone, with the resolution of intermediates being a crucial step . Similarly, the synthesis of a bromophenyl-containing bicyclic oxetane derivative is achieved from bromophenylacetic acid chloride . These methods suggest that the synthesis of "1-(4-Bromo-3-methylphenyl)-7-chloro-1-oxoheptane" could also involve multiple steps, possibly starting from a bromophenyl precursor with subsequent functional group transformations to introduce the chloro and oxoheptane moieties.

Molecular Structure Analysis

The molecular structure of bromophenyl compounds is often elucidated using X-ray diffraction methods. For example, the crystal structure of a bromobenzyl oxetane derivative is determined at low temperature, revealing its monoclinic space group and lattice parameters . The crystal structures of other bromophenyl derivatives, such as a bis(bromophenyl)propane trione and a bromophenyl quinoline, are also determined, providing detailed geometric parameters . These studies indicate that the molecular structure of "1-(4-Bromo-3-methylphenyl)-7-chloro-1-oxoheptane" could be similarly analyzed to reveal its conformation and stereochemistry.

Chemical Reactions Analysis

The reactivity of bromophenyl compounds can vary depending on their functional groups and molecular structure. For instance, the behavior of a diphenylpropane trione with acetylenic dipolarophiles has been studied, although no evidence of a 1,3-dipolar cycloaddition reaction was found . This suggests that the reactivity of "1-(4-Bromo-3-methylphenyl)-7-chloro-1-oxoheptane" would need to be investigated in the context of its specific functional groups and potential reaction pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the presence of intermolecular hydrogen bonds in a bromophenyl quinoline derivative is noted, which could affect its physical properties . Additionally, the complexation of bromophenyl derivatives with other molecules, as seen in the case of a chloral hydrate and bromodiazepam complex, can alter their chemical behavior . These findings imply that the physical and chemical properties of "1-(4-Bromo-3-methylphenyl)-7-chloro-1-oxoheptane" would need to be empirically determined to fully understand its characteristics.

Applications De Recherche Scientifique

Synthesis Techniques and Applications

A practical synthesis method for 2-Fluoro-4-bromobiphenyl, key in manufacturing flurbiprofen, demonstrates the importance of bromine-substituted compounds in pharmaceuticals and their synthesis challenges (Qiu et al., 2009).

Environmental and Health Assessments

Studies on polybrominated dibenzo-p-dioxins and dibenzofurans (PBDDs and PBDFs) show the environmental persistence and toxicity of brominated compounds, highlighting the need for careful management and regulatory oversight of such chemicals (Mennear & Lee, 1994).

Catalytic and Chemical Reactions

Research on aryloxy complexes and cyclometallated aryloxy alkylidene complexes of tungsten (VI) illustrates the utility of chloro and bromo-substituted compounds in catalyzing metathesis reactions of olefins, a critical process in organic synthesis and industrial chemistry (Lefebvre et al., 1995).

Emerging Contaminants and Environmental Impact

A review on novel brominated flame retardants discusses their occurrence in various environments and potential health risks, underscoring the environmental impact of bromine-containing compounds (Zuiderveen et al., 2020).

Safety and Hazards

Propriétés

IUPAC Name |

1-(4-bromo-3-methylphenyl)-7-chloroheptan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrClO/c1-11-10-12(7-8-13(11)15)14(17)6-4-2-3-5-9-16/h7-8,10H,2-6,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWCLULULOUMDNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)CCCCCCCl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645147 |

Source

|

| Record name | 1-(4-Bromo-3-methylphenyl)-7-chloroheptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898760-98-0 |

Source

|

| Record name | 1-(4-Bromo-3-methylphenyl)-7-chloro-1-heptanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromo-3-methylphenyl)-7-chloroheptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromobenzo[d]thiazole-6-carbonitrile](/img/structure/B1293148.png)

![2-{4-[(Dimethylamino)methyl]phenyl}benzonitrile](/img/structure/B1293156.png)